
2-Phenyl-1,3-dithiolane
Overview
Description
2-Phenyl-1,3-dithiolane (2PDT) is a synthetic compound with a variety of applications in scientific research. It is an organosulfur compound with a molecular formula of C10H10S2. 2PDT is a versatile molecule that has been used to study a range of biochemical and physiological processes. It is a potential therapeutic agent for a range of diseases and has been used for a variety of laboratory experiments.
Scientific Research Applications
Photooxidation and Metallation Studies
- Photooxidation Research : 2-Phenyl-1,3-dithiolane has been explored in photooxidation studies. The reaction of this compound with singlet oxygen produces a mixture of oxidized forms, showcasing its reactivity and potential in photochemical processes (Weigand et al., 1994).
- Metallation Processes : The compound's utility in metallation reactions has been demonstrated, particularly in forming complexes with platinum. These findings highlight its relevance in the field of organometallic chemistry (Weigand et al., 1994).
Applications in Energy Storage
- Rechargeable Lithium Batteries : Poly(this compound) has been tested as a cathode material in rechargeable lithium batteries. Its specific capacity and retention over cycles indicate its potential as a novel material in energy storage solutions (Zhang et al., 2007).
Chemical Reaction Dynamics
- Formation of Dithio Carbocation : The transient formation of 2-Phenyl-1,3-dithiolanylium ion through flash photolysis of this compound in various solutions provides insights into reaction mechanisms and the stability of intermediate species in organic synthesis (Okuyama et al., 1991).
- Ring Contraction Studies : Research on the ring contraction of 2-phenyl-1,3-dithiane to form 1,2-dithiolane radical cations contributes to understanding molecular dynamics and reaction pathways in organic chemistry (Roth et al., 1998).
Molecular Interactions and Synthesis
- Photosolvolytic Reactions : The behavior of this compound under photosolvolytic conditions offers valuable information about its reactivity and potential applications in synthesizing thioesters (Okuyama et al., 1990).
- Stereochemistry in Oxidation : Investigations into the stereoselectivity of oxidation of this compound provide crucial insights into stereochemical aspects in organic synthesis (Carey et al., 1981).
Safety and Hazards
Avoid contact with skin and eyes; do not breathe mist/vapors/spray; store in a dry, cool, and well-ventilated place
Future Directions
Research on 2-Phenyl-1,3-dithiolane continues to explore its applications in synthetic chemistry, materials science, and other fields. Further investigations into its reactivity, stability, and potential novel reactions are warranted .
Mechanism of Action
Target of Action
The primary targets of 2-Phenyl-1,3-dithiolane are metal ions, specifically thallium (III), mercury (II), mercury (I), and silver (I) ions . These ions interact with the compound, promoting its hydrolysis .
Mode of Action
The interaction between this compound and its targets involves the rapid formation of a 1:1-adduct between the metal ion and the dithiane . This is followed by a slow ring-opening step . The efficiency of these reactions varies with the type of metal ion, with thallium (III) being the most efficient, followed by mercury (II), mercury (I), and silver (I) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is its own hydrolysis, promoted by the aforementioned metal ions . The hydrolysis process involves the formation of an adduct with the metal ion, followed by a slow ring-opening step
Result of Action
Its primary known action is the promotion of its own hydrolysis when in the presence of certain metal ions
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain metal ions can promote its hydrolysis . Additionally, the solvent environment can impact the reaction. For example, an increase in the dioxane content of the solvent to 20% (v/v) has relatively little effect on the reaction .
properties
IUPAC Name |
2-phenyl-1,3-dithiolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10S2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBPDPLCHXWHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1028844-22-5 | |
| Record name | 1,3-Dithiolane, 2-phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1028844-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30204695 | |
| Record name | 1,3-Dithiolane, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5616-55-7 | |
| Record name | 2-Phenyl-1,3-dithiolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5616-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-1,3-dithiolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005616557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-1,3-dithiolane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dithiolane, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenyl-1,3-dithiolane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FVQ28Z7PB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-Phenyl-1,3-dithiolane influence its reactivity?
A1: The presence of the phenyl group at the C2 position of the 1,3-dithiolane ring significantly impacts its reactivity. Research has shown that the phenyl group introduces steric hindrance, influencing the stereoselectivity of oxidation reactions. For instance, oxidation of this compound with sodium metaperiodate or m-chloroperoxybenzoic acid predominantly yields the trans-1-oxide. This selectivity arises from the oxidant preferentially attacking from the less hindered side of the molecule, opposite the bulky phenyl group. []
Q2: Can this compound be hydrolyzed, and what factors influence this process?
A2: Yes, this compound can undergo hydrolysis, and this process can be significantly accelerated by metal ions such as mercury(II) and thallium(III). [, ] The kinetics of these metal ion-promoted hydrolyses are complex and depend on factors like pH, anion concentration, and the specific metal ion involved. Studies suggest that the reaction proceeds through the formation of a metal ion-dithiolane adduct, followed by a slow ring-opening step.
Q3: How does the presence of the sulfur atoms in this compound affect its interaction with metal ions?
A3: The sulfur atoms in this compound act as donor atoms, enabling the molecule to form stable complexes with metal ions like mercury(I). [] This interaction is analogous to the behavior observed with other sulfur-containing ligands. The stability and stoichiometry of these complexes can vary depending on the specific metal ion and counterions present.
Q4: Has this compound been investigated as a substrate for enzymatic reactions?
A4: Yes, research has explored the biotransformation of this compound using enzymes like Toluene dioxygenase (TDO). [] TDO-catalyzed dioxygenation of this compound primarily yields the corresponding cis-dihydrodiol, with the cis-dihydrodiol sulfoxide identified as a minor product. These findings highlight the potential for utilizing enzymes to achieve regio- and stereoselective oxidations of this compound.
Q5: Can this compound undergo photosolvolysis?
A5: Yes, studies have demonstrated that 2-alkoxy-2-phenyl-1,3-dithiolanes, including 2-methoxy- and 2-ethoxy-2-phenyl-1,3-dithiolane, are susceptible to photosolvolysis. [] Irradiation with a low-pressure mercury lamp in a neutral aqueous solution leads to hydrolysis, producing the corresponding thioester. Interestingly, conducting the irradiation in an alcoholic solution facilitates alcohol exchange.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



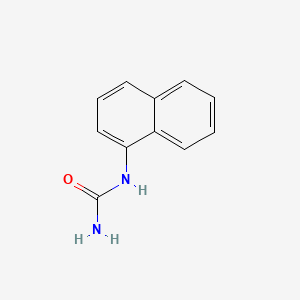
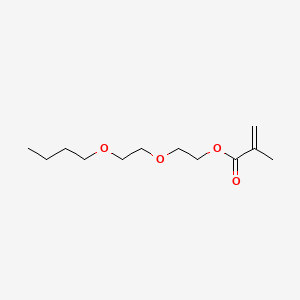
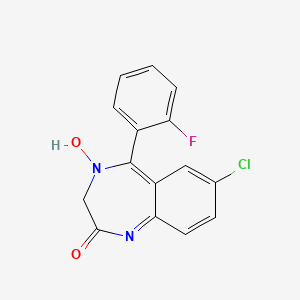

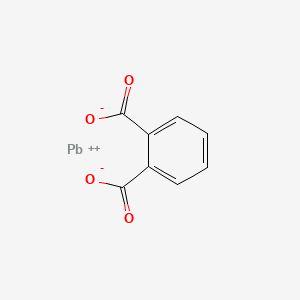


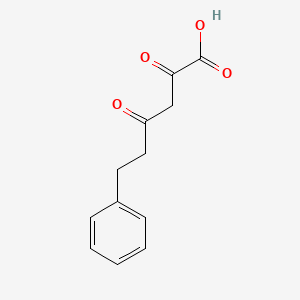

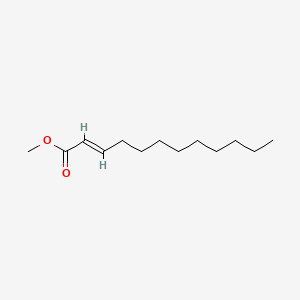

![4H-pyrimido[1,2-b]pyridazin-4-one, 7-chloro-](/img/structure/B1617706.png)

![2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1617708.png)